6(7)-Dehydro Fulvestrant-9-sulfone
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Overview
Description
6(7)-Dehydro Fulvestrant-9-sulfone is a derivative of fulvestrant, a selective estrogen receptor degrader (SERD). It acts as an estrogen receptor antagonist, binding to estrogen receptor α (ERα) and estrogen receptor β (ERβ), and inhibiting estrogen-induced gene expression . This compound is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6(7)-Dehydro Fulvestrant-9-sulfone involves multiple steps, starting from fulvestrantThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures. The compound is formulated as an oily matrix and administered as a long-acting intramuscular injection .
Chemical Reactions Analysis
Types of Reactions
6(7)-Dehydro Fulvestrant-9-sulfone undergoes various chemical reactions, including:
Oxidation: Introduction of the sulfone group.
Reduction: Potential reduction of the sulfone group under specific conditions.
Substitution: Possible substitution reactions at the sulfone group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products
The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6(7)-Dehydro Fulvestrant-9-sulfone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Medicine: Primarily used in the treatment of hormone receptor-positive metastatic breast cancer.
Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
6(7)-Dehydro Fulvestrant-9-sulfone exerts its effects by binding to estrogen receptor α (ERα) and estrogen receptor β (ERβ), inhibiting estrogen-induced gene expression. This leads to the downregulation of estrogen receptor signaling pathways, ultimately resulting in the inhibition of tumor growth in hormone receptor-positive breast cancer . The compound also affects the tumor microenvironment by attenuating the innate immune response, further contributing to its antitumor efficacy .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: The parent compound, also a selective estrogen receptor degrader (SERD).
Tamoxifen: A selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Raloxifene: Another SERM used for the prevention of osteoporosis and breast cancer.
Uniqueness
6(7)-Dehydro Fulvestrant-9-sulfone is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory effects on estrogen receptors compared to its parent compound, fulvestrant . This makes it a more potent and effective therapeutic agent in the treatment of hormone receptor-positive metastatic breast cancer .
Properties
Molecular Formula |
C32H45F5O4S |
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Molecular Weight |
620.8 g/mol |
IUPAC Name |
(8R,13S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H45F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26?,27?,28-,29+,30-/m0/s1 |
InChI Key |
YOUQKANIFAMMIH-GYHIUYGSSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H](C1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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